molecular formula C24H22F2N2O B2445078 2,6-Difluorophenyl 4-(diphenylmethyl)piperazinyl ketone CAS No. 496054-70-7

2,6-Difluorophenyl 4-(diphenylmethyl)piperazinyl ketone

Cat. No.: B2445078
CAS No.: 496054-70-7
M. Wt: 392.45
InChI Key: BRPALXGSSFHSEU-UHFFFAOYSA-N
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Description

2,6-Difluorophenyl 4-(diphenylmethyl)piperazinyl ketone is a chemical compound with the molecular formula C24H22F2N2O and a molecular weight of 392.44 g/mol . This compound is characterized by the presence of fluorine atoms on the phenyl ring and a piperazine ring substituted with a diphenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorophenyl 4-(diphenylmethyl)piperazinyl ketone typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-(diphenylmethyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenyl 4-(diphenylmethyl)piperazinyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Difluorophenyl 4-(diphenylmethyl)piperazinyl ketone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of biological pathways and interactions due to its ability to interact with specific proteins and enzymes.

    Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluorophenyl 4-(diphenylmethyl)piperazinyl ketone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenyl 4-(benzyl)piperazinyl ketone
  • 2,6-Difluorophenyl 4-(phenylmethyl)piperazinyl ketone
  • 2,6-Difluorophenyl 4-(methyl)piperazinyl ketone

Uniqueness

2,6-Difluorophenyl 4-(diphenylmethyl)piperazinyl ketone is unique due to the presence of both fluorine atoms and a diphenylmethyl group, which confer distinct chemical and biological properties. These features enhance its stability, reactivity, and ability to interact with specific molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N2O/c25-20-12-7-13-21(26)22(20)24(29)28-16-14-27(15-17-28)23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,23H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPALXGSSFHSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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